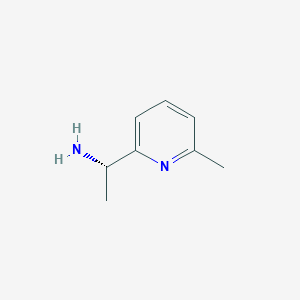

(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

(1S)-1-(6-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWLBJSLKUQLHT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213399-01-9 | |

| Record name | (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The compound is typically prepared via asymmetric synthesis routes involving:

- Chiral amination of ketones or aldehydes containing the 6-methylpyridin-2-yl group.

- Enzymatic kinetic resolution or chemoenzymatic cascades using amine transaminases (ATAs) for high enantioselectivity.

- Reductive amination of the corresponding ketone or aldehyde precursors with chiral catalysts or enzymes.

These methods aim to achieve high yield and enantiomeric purity (>99% ee).

Asymmetric Reductive Amination

One common approach is the reductive amination of 6-methylpyridine-2-yl ethanone derivatives using chiral catalysts or biocatalysts:

- The ketone precursor, 1-(6-methylpyridin-2-yl)ethanone, is reacted with ammonia or an amine source.

- A chiral catalyst or enzyme facilitates the stereoselective reduction of the imine intermediate to the (S)-amine.

- The reaction conditions typically involve mild temperatures (0–60 °C) and solvents like tetrahydrofuran (THF) or methanol.

This method is supported by enzymatic cascades that recycle cofactors such as NADH to improve efficiency and selectivity.

Enzymatic Kinetic Resolution and Chemoenzymatic Cascades

Recent advances utilize amine transaminases (ATAs) for the selective amination of prochiral ketones:

- The racemic ketone substrate undergoes kinetic resolution by ATAs, selectively converting one enantiomer to the amine.

- Enzymes such as (S)-ATA-PS and (R)-AmDH from Rhodococcus species are employed in tandem to achieve high enantiomeric excess (>99% ee) and good yields (>80%).

- Cofactor recycling systems (e.g., GDH/FDH) maintain NADH levels, enhancing reaction sustainability.

- Immobilization of enzymes allows for facile separation and reuse, improving process economics.

Multicomponent One-Pot Synthesis

Though less common for this specific compound, one-pot multicomponent reactions have been reported for related pyridine amines:

- Condensation of 6-methylpyridin-2-carbaldehyde with amine derivatives under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol at elevated temperatures (~70 °C).

- This approach may involve isocyanide components to form intermediate imidazo- or pyridinyl amines, which can be further processed to the target amine.

- Post-reaction workup includes extraction, drying, and purification by silica gel chromatography.

Chemical Reductive Amination Using Reducing Agents

Chemical methods include reductive amination with sodium triacetoxyborohydride or similar hydride donors:

- The aldehyde or ketone precursor is reacted with an amine (e.g., ammonia or primary amine) in the presence of a reducing agent.

- Sodium triacetoxyborohydride is preferred for its mildness and selectivity.

- Reaction solvents include dichloromethane or methanol, often at room temperature or slightly elevated temperatures.

- This method is widely used for preparing chiral amines when combined with chiral auxiliaries or catalysts to induce stereoselectivity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Yield Range | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Enzymatic Reductive Amination | Ketone precursor, (S)-ATA, NADH recycling | 0–60 °C | >80% | >99% | High stereoselectivity, green process |

| Chemical Reductive Amination | Ketone, amine, NaBH(OAc)3 | RT to 40 °C | Moderate to high | Variable (needs chiral catalyst) | Well-established, less selective alone |

| One-Pot Multicomponent Reaction | 6-methylpyridin-2-carbaldehyde, amine, TosOH | ~70 °C | Moderate | Racemic or needs resolution | Useful for complex intermediates |

| Kinetic Resolution with ATAs | Racemic amine, (S)- or (R)-ATA, cofactor recycling | RT to 30 °C | >60% (per enantiomer) | >99% | Requires enzyme immobilization for reuse |

Research Findings and Optimization Notes

- Enzymatic methods provide superior enantioselectivity and environmental benefits due to mild conditions and cofactor recycling systems.

- Chemical reductive amination remains a practical approach but often requires chiral catalysts or auxiliaries to achieve high ee, which can increase cost and complexity.

- One-pot multicomponent reactions offer synthetic convenience but may produce racemic mixtures requiring further resolution.

- Process parameters such as solvent choice, temperature, and catalyst loading significantly affect yield and stereoselectivity.

- Purification typically involves silica gel chromatography or preparative HPLC to isolate the desired enantiomer in pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 COX-2 Inhibitors

One of the prominent applications of (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine is as an intermediate in the synthesis of COX-2 inhibitors. These inhibitors are crucial for their analgesic and anti-inflammatory properties. The compound serves as a key building block in the synthesis of related pharmacologically active compounds, which have been studied for their effectiveness in treating conditions such as arthritis and pain management .

Case Study: Synthesis of COX-2 Inhibitors

A notable patent describes a five-step synthetic route to prepare 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is an important precursor for COX-2 inhibitors. The process involves various transformations including chlorination, cyanation, and hydrolysis, highlighting the versatility of pyridine derivatives in pharmaceutical applications .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it suitable for creating more complex molecules used in various chemical reactions.

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Example Compound | Purpose |

|---|---|---|

| Alkylation | 6-Methylpyridin derivatives | Synthesis of pharmaceuticals |

| Acylation | 4-Methylsulfonylphenyl derivatives | Creation of COX inhibitors |

| Hydrolysis | Pyridine-based amines | Formation of active pharmaceutical ingredients |

Research and Development

3.1 Biological Activity Studies

Research studies have demonstrated that compounds related to this compound exhibit significant biological activity, including antimicrobial and anti-cancer properties. These studies often explore the structure-activity relationships (SAR) to optimize the efficacy of these compounds.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyridine derivatives, including those derived from this compound. The results indicated that modifications to the pyridine ring can enhance antimicrobial activity against specific bacterial strains .

Mechanism of Action

The mechanism of action of (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The pyridine ring may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-(Pyridin-2-yl)ethan-1-amine Derivatives

Key Findings

Electronic and Steric Effects: The methyl group in the target compound is electron-donating, enhancing the pyridine ring’s basicity and influencing coordination in metal-catalyzed reactions. Halogenated analogs (Br, Cl) exhibit higher molecular weights and distinct steric profiles, which may affect their pharmacokinetic properties .

Synthetic Accessibility :

- The DARA method is optimized for the methyl-substituted compound, yielding high enantiomeric purity . Halogenated derivatives often require alternative routes, such as nucleophilic substitution or cross-coupling reactions, which may lower yields .

Applications :

- The methyl derivative is prioritized in asymmetric catalysis and ligand design due to its balance of steric bulk and electronic neutrality .

- Bromo and chloro analogs are explored in kinase inhibitors (e.g., tyrosine kinase inhibitors) and other therapeutic agents, leveraging halogen bonding for target engagement .

Hazard Profiles

- The target compound carries a GHS “Danger” classification (H302, H314, H335), requiring stringent handling .

Biological Activity

(1S)-1-(6-methylpyridin-2-yl)ethan-1-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a methyl group and an ethanamine functional group, which contributes to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is essential for its biological activity. The presence of the pyridine ring allows for various interactions with biological receptors and enzymes. The amine group can form hydrogen bonds or ionic interactions, while the aromatic character of the pyridine may enable π-π stacking interactions with target molecules.

The mechanism of action for this compound involves its binding to specific receptors or enzymes. It has been shown to act as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. This modulation suggests potential therapeutic applications in cognitive impairments and neurodegenerative conditions such as Alzheimer's disease .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Microorganism | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has been studied for its neuropharmacological effects. Its role as a positive allosteric modulator of NMDA receptors indicates potential applications in treating conditions like schizophrenia and depression by enhancing synaptic transmission and plasticity .

Case Study 1: NMDA Receptor Modulation

A study focused on the interaction of this compound with NMDA receptors showed that it could significantly enhance receptor activity in vitro. This enhancement was linked to improved cognitive functions in animal models, suggesting potential therapeutic benefits for cognitive disorders.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's antimicrobial efficacy against various bacterial strains. Results indicated that it effectively inhibited the growth of pathogenic bacteria, with specific emphasis on its action against resistant strains, highlighting its potential use in developing new antibiotics .

Q & A

Basic: What synthetic strategies are recommended for the enantioselective synthesis of (1S)-1-(6-methylpyridin-2-yl)ethan-1-amine?

Answer:

Enantioselective synthesis of this chiral amine typically involves asymmetric hydrogenation or enzymatic resolution. Key steps include:

- Substrate Design : Use 6-methylpyridine-2-carbaldehyde as a precursor. Introduce a ketone intermediate for subsequent reductive amination .

- Catalysis : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation can achieve >90% enantiomeric excess (ee) .

- Purification : Chiral HPLC (e.g., Chiralpak IA column) is critical to isolate the (1S)-enantiomer from racemic mixtures .

Validation : Confirm ee via polarimetry or chiral GC-MS. Cross-reference synthetic yields and ee values with literature analogs, such as (S)-1-(6-bromopyridin-2-yl)ethan-1-amine hydrochloride .

Advanced: How can researchers reconcile discrepancies in reported stability data for this compound under varying pH conditions?

Answer:

Discrepancies often arise from differences in analytical methods or storage conditions. A systematic approach includes:

- Controlled Stability Studies : Conduct accelerated degradation tests at pH 1–13, monitoring decomposition via LC-MS (e.g., m/z 150–200 fragmentation patterns) .

- Data Normalization : Compare degradation rates using Arrhenius plots to account for temperature variations .

- Mechanistic Insights : Protonation of the pyridine nitrogen at low pH may enhance stability, while alkaline conditions could promote racemization .

Case Study : Analogous compounds like (S)-1-(6-trifluoromethylpyridin-2-yl)ethan-1-amine show pH-dependent stability trends (e.g., 90% retention at pH 7 vs. 50% at pH 12) .

Basic: What spectroscopic and computational methods are essential for characterizing this compound?

Answer:

- NMR : 1H/13C NMR to confirm stereochemistry. Key signals: δ ~8.1 ppm (pyridine H), δ ~1.5 ppm (CH3) .

- IR : Stretching bands at 3361 cm⁻¹ (NH) and 1297 cm⁻¹ (C-N) validate functional groups .

- LC-MS : ESI-MS in positive ion mode (expected [M+H]+ = 151.2) for molecular weight confirmation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra and compare with experimental IR .

Advanced: What strategies minimize racemization during derivatization of this compound into bioactive analogs?

Answer:

- Reaction Optimization : Use mild conditions (e.g., room temperature, inert atmosphere) for acylation or sulfonylation to preserve chirality .

- Protecting Groups : Temporarily protect the amine with Boc groups to prevent unintended stereochemical inversion during coupling reactions .

- Monitoring : Track racemization via circular dichroism (CD) or chiral HPLC at intermediate steps .

Example : Derivatization of (S)-1-(6-bromopyridin-2-yl)ethan-1-amine retained >95% ee when using DIPEA as a base .

Basic: How does the 6-methylpyridin-2-yl group influence the compound’s coordination chemistry in metal complexes?

Answer:

The 6-methylpyridin-2-yl moiety acts as a monodentate ligand , coordinating via the pyridine nitrogen. Key effects:

- Steric Influence : The methyl group enhances steric bulk, favoring octahedral geometry in transition metal complexes (e.g., Ru or Pd) .

- Electronic Effects : Methyl substitution increases electron density on the pyridine ring, stabilizing low-oxidation-state metals .

Application : Bis[(6-methylpyridin-2-yl)methyl]amine derivatives show catalytic activity in cross-coupling reactions .

Advanced: How can computational methods resolve contradictions in predicted vs. observed biological activity of this compound?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., monoamine oxidases). Compare binding affinities with experimental IC50 values .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Analysis : Develop quantitative structure-activity relationship models using analogs like (S)-1-(6-trifluoromethylpyridin-2-yl)ethan-1-amine to identify critical substituents .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling : Work in fume hoods with PPE (gloves, goggles) to minimize exposure. Avoid prolonged contact with moisture .

Validation : Stability studies on analogs (e.g., 1-(2-nitrophenyl)ethan-1-amine hydrochloride) show <5% degradation after 6 months under recommended conditions .

Advanced: What analytical workflows are recommended for detecting trace impurities in this compound?

Answer:

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., racemic byproducts) to identify overlapping signals .

- ICP-MS : Screen for heavy metal residues if metal catalysts are used in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.